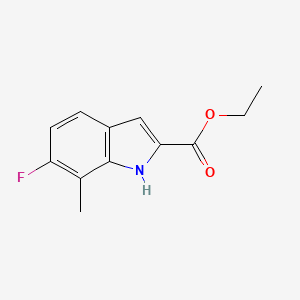
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate
描述
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 7th position, and an ethyl ester group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and 7-methylindole.
Esterification: The carboxylic acid group at the 2nd position of the indole ring is esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Fluorination: The fluorine atom is introduced at the 6th position using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methylation: The methyl group is introduced at the 7th position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学研究应用
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- 6-Fluoroindole-2-carboxylic acid ethyl ester
- 7-Methylindole-2-carboxylic acid ethyl ester
- 6-Fluoro-7-methylindole
Uniqueness
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom at the 6th position and the methyl group at the 7th position. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the ethyl ester group also enhances its solubility and stability, further contributing to its uniqueness.
属性
分子式 |
C12H12FNO2 |
|---|---|
分子量 |
221.23 g/mol |
IUPAC 名称 |
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-4-5-9(13)7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |
InChI 键 |
NPRDQOSFBHFWDI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)F)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,2-c]isoquinoline](/img/structure/B8573100.png)

![2-Chloro-N-[2-(ethylamino)pyridin-3-yl]-5-nitropyridine-3-carboxamide](/img/structure/B8573106.png)

![N'-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B8573108.png)





![1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol]](/img/structure/B8573174.png)

